![molecular formula C23H24N2O4 B2973250 2-(3-(Dimethylamino)propyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631868-23-0](/img/structure/B2973250.png)
2-(3-(Dimethylamino)propyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
2-(3-(Dimethylamino)propyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C23H24N2O4 and its molecular weight is 392.455. The purity is usually 95%.
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Biological Activity
The compound 2-(3-(Dimethylamino)propyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article reviews the available literature on this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for this compound is C26H34N2O4. Its structure includes a chromeno-pyrrole core which is known to exhibit various biological activities.
Anticancer Activity
Several studies have indicated that derivatives of pyrrole compounds exhibit anticancer properties. For instance, compounds with similar structural features have been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The specific mechanism often involves the modulation of signaling pathways associated with cell survival and death.
Key Findings:
- Inhibition of Farnesyltransferase: Some related compounds have been identified as potent inhibitors of farnesyltransferase (FT), an enzyme critical for the post-translational modification of proteins involved in cell signaling pathways. This inhibition can lead to reduced tumor growth in various cancer models .
- Cell Line Studies: In vitro studies using human cancer cell lines demonstrated significant cytotoxicity associated with compounds structurally related to the target compound. For example, certain analogs showed IC50 values in the low micromolar range against breast and prostate cancer cell lines .
Neuroprotective Effects
The dimethylamino group in the compound may contribute to neuroprotective effects. Compounds with similar amine functionalities have been reported to enhance neurotransmitter release and provide protection against oxidative stress in neuronal cells.
Research Insights:
- Neurotransmitter Release: Studies suggest that derivatives can modulate neurotransmitter systems, particularly increasing levels of serotonin and dopamine, which are vital for mood regulation .
- Oxidative Stress Reduction: The antioxidant activity observed in some related compounds indicates potential neuroprotective mechanisms that could be beneficial in neurodegenerative diseases .
The biological activity of this compound may involve several mechanisms:
- Signal Transduction Modulation: The compound may interfere with key signaling pathways such as MAPK and PI3K/Akt pathways that are crucial for cell survival and proliferation.
- Interaction with DNA: Similar compounds have shown the ability to intercalate into DNA, leading to disruption of replication and transcription processes .
Study 1: Antitumor Activity in Animal Models
A recent study evaluated the antitumor effects of a closely related compound in a mouse model of breast cancer. The treatment resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Study 2: Neuroprotective Effects in vitro
In another study focusing on neuroprotection, neuronal cell cultures treated with the compound exhibited decreased markers of oxidative stress when exposed to neurotoxic agents. This suggests a protective role that warrants further investigation for potential therapeutic applications in neurodegenerative disorders.
Properties
IUPAC Name |
2-[3-(dimethylamino)propyl]-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-24(2)12-7-13-25-20(15-8-6-9-16(14-15)28-3)19-21(26)17-10-4-5-11-18(17)29-22(19)23(25)27/h4-6,8-11,14,20H,7,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEKXUGDROWEOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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